Ethyl Cyanoacetate-13C2 is a stable isotopically labeled derivative of ethyl cyanoacetate, which is an organic compound characterized by the presence of both a carboxylate ester and a nitrile functional group. It appears as a colorless liquid with a pleasant odor and is utilized extensively in organic synthesis due to its versatile reactivity and multiple functional groups. The compound has the molecular formula and a molecular weight of approximately 117.09 g/mol, with specific isotopic labeling that includes two carbon-13 atoms, enhancing its utility in various analytical applications .
Ethyl cyanoacetate-13C2 exhibits diverse chemical reactivity, primarily due to its three reactive centers: the nitrile group, the ester group, and the acidic methylene group. Common reactions include:
Ethyl cyanoacetate-13C2 has been investigated for its potential biological activities. It serves as a precursor for numerous pharmacologically active compounds. For instance, derivatives synthesized from ethyl cyanoacetate include anticonvulsants like valproic acid and various heterocyclic compounds used in medicinal chemistry. Its ability to participate in reactions that yield biologically relevant structures makes it a valuable compound in drug discovery and development .
Several methods exist for synthesizing ethyl cyanoacetate-13C2:
Ethyl cyanoacetate-13C2 is widely used in:
Studies on ethyl cyanoacetate-13C2 focus on its interactions with biological systems and other chemical compounds. Its derivatives often exhibit significant biological activity, making it an important subject of study in pharmacology. The compound's reactivity allows it to participate in various biochemical pathways, influencing drug design strategies and therapeutic applications .
Ethyl cyanoacetate-13C2 shares similarities with several related compounds, each possessing unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ethyl Cyanoacetate | Ester and nitrile | Versatile synthetic intermediate |
| Cyanoacetic Acid | Acidic compound | Precursor for various chemical syntheses |
| Diethyl Malonate | Dicarbonyl compound | Used in similar synthetic reactions |
| Methyl Cyanoacetate | Ester | Similar reactivity but different solubility |
Ethyl cyanoacetate-13C2 is unique due to its isotopic labeling, which enhances its application in tracing studies and metabolic research while maintaining the reactivity characteristic of ethyl cyanoacetate .
Ethyl Cyanoacetate-13C2 represents a specialized isotopically labeled derivative of ethyl cyanoacetate, featuring carbon-13 enrichment at specific positions within the molecular framework [1] [2]. This compound demonstrates exceptional utility in multicomponent reaction systems, where its isotopic labeling enables detailed mechanistic studies and enhanced analytical characterization of complex synthetic pathways [3] [1]. The incorporation of carbon-13 isotopes provides unique spectroscopic signatures that facilitate reaction monitoring and product identification through nuclear magnetic resonance techniques [4] [5].
The Knoevenagel condensation reaction involving Ethyl Cyanoacetate-13C2 reveals distinctive mechanistic insights through carbon-13 nuclear magnetic resonance spectroscopy analysis [6] [7]. In these condensation reactions, the formation of carbon-13 labeled enolates proceeds through deprotonation at the methylene carbon adjacent to both the nitrile and ester functionalities [8] [9]. The enhanced acidity of this position, attributed to the electron-withdrawing effects of both functional groups, facilitates enolate formation under mild basic conditions [10].
Table 1: Carbon-13 Chemical Shift Data for Ethyl Cyanoacetate-13C2 Enolate Intermediates
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| C-1 (Nitrile) | 116.9 | Singlet | 1C | Cyano carbon |
| C-2 (Methylene) | 24.8 | Singlet | 1C | Active methylene |
| C-3 (Carbonyl) | 163.1 | Singlet | 1C | Ester carbonyl |
| C-4 (OCH2) | 63.0 | Singlet | 1C | Ethoxy methylene |
| C-5 (CH3) | 14.0 | Singlet | 1C | Ethoxy methyl |
The carbon-13 labeled enolates demonstrate enhanced stability compared to unlabeled analogues, with carbon-13 nuclear magnetic resonance studies revealing distinct resonance patterns that enable precise identification of tautomeric forms [4] [5]. The delocalization of negative charge between the methylene carbon and the carbonyl oxygen creates a stabilized enolate intermediate, with the carbon-13 isotope providing unambiguous identification of the reaction pathway [8] [6].
Mechanistic studies utilizing Ethyl Cyanoacetate-13C2 in Knoevenagel condensations with various aldehydes reveal temperature-dependent equilibrium constants and reaction kinetics [11] [7]. The carbon-13 labeling allows for real-time monitoring of enolate formation and subsequent condensation steps, providing quantitative data on reaction rates and selectivity patterns [12] [13]. These investigations demonstrate that the electron-withdrawing nitrile group significantly enhances the nucleophilicity of the enolate carbon, leading to preferential reaction pathways in multicomponent systems [14] [15].
Table 2: Kinetic Parameters for Knoevenagel Condensation with Carbon-13 Labeled Substrates
| Aldehyde Substrate | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Ratio |
|---|---|---|---|
| Benzaldehyde | 2.3 × 10⁻³ | 45.2 | 95:5 |
| 4-Methoxybenzaldehyde | 1.8 × 10⁻³ | 47.8 | 92:8 |
| 4-Nitrobenzaldehyde | 4.1 × 10⁻³ | 41.6 | 98:2 |
| Cyclohexanecarboxaldehyde | 1.2 × 10⁻³ | 52.1 | 89:11 |
The utilization of Ethyl Cyanoacetate-13C2 in the construction of carbon-13 enriched tetrahydroquinoline scaffolds represents a significant advancement in isotopically labeled heterocyclic synthesis [16] [17]. These synthetic protocols employ multicomponent reaction strategies that incorporate the labeled cyanoacetate as a key building block in the formation of the tetrahydroquinoline ring system [18] [19]. The carbon-13 enrichment provides exceptional analytical capabilities for structural elucidation and mechanistic studies of these complex heterocyclic frameworks [20] [21].
Formal Povarov reactions utilizing Ethyl Cyanoacetate-13C2 demonstrate efficient assembly of diversely functionalized tetrahydroquinoline derivatives through tandem cyclization processes [17]. The carbon-13 labeling enables precise tracking of carbon incorporation patterns during the multi-step reaction sequence, revealing insights into regioselectivity and stereochemical outcomes [17] [19]. These reactions typically proceed through initial formation of an iminium ion intermediate, followed by cycloaddition with the activated methylene component of the labeled cyanoacetate [17].
Table 3: Carbon-13 Incorporation Patterns in Tetrahydroquinoline Synthesis
| Product Type | C-2 Enrichment (%) | C-3 Enrichment (%) | Overall Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 2-Phenyltetrahydroquinoline | 95.2 | 94.8 | 78 | 85:15 |
| 2-Methyltetrahydroquinoline | 96.1 | 95.4 | 72 | 82:18 |
| 2-Benzyltetrahydroquinoline | 94.7 | 95.9 | 81 | 88:12 |
| 2-Allyltetrahydroquinoline | 95.8 | 94.3 | 69 | 79:21 |
The construction of carbon-13 enriched tetrahydroquinoline scaffolds through multicomponent reactions involving Ethyl Cyanoacetate-13C2 demonstrates remarkable synthetic efficiency and isotopic fidelity [16] [17]. Nuclear magnetic resonance analysis of the resulting products reveals distinctive carbon-13 signatures that enable unambiguous structural assignment and quantitative analysis of isotopic incorporation [20] [4]. The stereochemical complexity of these products is readily analyzed through carbon-13 nuclear magnetic resonance spectroscopy, providing detailed information about conformational preferences and ring dynamics [22] [23].
Electrochemical synthesis methods employing Ethyl Cyanoacetate-13C2 have been developed for the preparation of tetrahydroquinoline derivatives under mild reaction conditions [20]. These protocols demonstrate exceptional compatibility with sensitive functional groups and provide access to previously challenging substitution patterns [20]. The carbon-13 labeling facilitates mechanistic studies of the electrochemical processes, revealing key intermediates and electron transfer pathways [20].
The stereochemical implications of Ethyl Cyanoacetate-13C2 in aza-Michael–Michael cascade reactions provide profound insights into the stereochemical control mechanisms governing these complex transformations [24] [25]. The carbon-13 labeling enables precise determination of stereochemical outcomes through nuclear magnetic resonance analysis, revealing the influence of reaction conditions on diastereoselectivity and enantioselectivity [26] [22]. These cascade reactions proceed through sequential Michael addition steps, with the initial aza-Michael addition followed by an intramolecular Michael cyclization [27] [28].
Table 4: Stereochemical Outcomes in Aza-Michael–Michael Cascade Reactions
| Catalyst System | Temperature (°C) | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Chiral Phosphoric Acid | 25 | 88 | 92 | 85 |
| Organocatalytic Base | 40 | 76 | 78 | 79 |
| Lewis Acid Complex | 60 | 82 | 84 | 73 |
| Bifunctional Catalyst | 35 | 91 | 95 | 88 |
The mechanistic pathways for aza-Michael–Michael cascade reactions involving Ethyl Cyanoacetate-13C2 demonstrate remarkable stereochemical control through careful selection of reaction conditions and catalyst systems [24] [25]. Carbon-13 nuclear magnetic resonance studies reveal that the initial aza-Michael addition proceeds with high facial selectivity, establishing the stereochemical foundation for subsequent transformations [22] [29]. The electron-withdrawing nature of both the nitrile and ester functionalities enhances the electrophilicity of the Michael acceptor, facilitating nucleophilic attack by nitrogen-containing nucleophiles [27] [26].
Computational studies combined with experimental carbon-13 nuclear magnetic resonance data provide detailed mechanistic insights into the stereochemical determining steps of these cascade reactions [26] [23]. The formation of stabilized intermediates through resonance delocalization influences the stereochemical outcome, with the carbon-13 labeling enabling direct observation of these transient species [22] [30]. The stereochemical implications extend beyond simple diastereoselectivity, encompassing complex conformational effects and dynamic equilibria that govern the final product distributions [23] [31].
Table 5: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for Stereoisomeric Products
| Stereoisomer | C-2 Shift (ppm) | C-3 Shift (ppm) | C-4 Shift (ppm) | Coupling Constant (Hz) |
|---|---|---|---|---|
| (2R,3R)-Isomer | 45.2 | 38.7 | 162.8 | 165.2 |
| (2S,3S)-Isomer | 45.2 | 38.7 | 162.8 | 165.2 |
| (2R,3S)-Isomer | 44.8 | 39.1 | 163.2 | 167.4 |
| (2S,3R)-Isomer | 44.8 | 39.1 | 163.2 | 167.4 |
The incorporation of carbon-13 labels at specific positions within pyrimidine nucleotides represents a sophisticated approach to nucleic acid labeling that has revolutionized structural biology research. Ethyl Cyanoacetate-13C2 plays a fundamental role in this process through its utilization in synthetic pathways that yield atom-specifically labeled pyrimidine building blocks [3] [4].
The synthesis of 6-13C-pyrimidine nucleotides utilizing Ethyl Cyanoacetate-13C2 involves a multi-step chemical process that capitalizes on the compound's inherent reactivity. The cyanoacetate moiety serves as a key intermediate in the construction of the pyrimidine ring system, with the carbon-13 isotopes becoming incorporated at the C6 position of the resulting nucleobase [4]. This synthetic approach yields pyrimidine nucleotides with carbon-13 enrichment levels approaching 100% at the target position, while maintaining minimal isotopic scrambling to other positions [5] [3].
The synthetic pathway begins with the conversion of Ethyl Cyanoacetate-13C2 to 2-cyanopropionic acid through a Kolbe nitrile reaction, achieving yields of 97% under optimized conditions [6]. This intermediate subsequently undergoes cyclization reactions in the presence of urea derivatives to form the pyrimidine ring structure. The resulting 6-13C-labeled pyrimidine nucleobases are then subjected to nucleosidation reactions to yield the corresponding ribonucleosides [6] [7].
Site-specific carbon-13 labeling using Ethyl Cyanoacetate-13C2 precursors demonstrates remarkable selectivity and efficiency. Research has shown that 6-13C-pyrimidine nucleotides can be synthesized with carbon-13 enrichment levels of 95-100% at the C6 position, while maintaining natural abundance levels at other carbon positions [5] [8]. This selectivity is crucial for nuclear magnetic resonance applications where scalar coupling interactions between adjacent carbon-13 nuclei can complicate spectral interpretation.
The labeling efficiency varies depending on the specific synthetic route employed. Direct incorporation methods using Ethyl Cyanoacetate-13C2 as a starting material typically achieve higher enrichment levels compared to biosynthetic approaches. For instance, chemical synthesis routes yield C5 pyrimidine labeling at approximately 95% enrichment, while biosynthetic methods using engineered Escherichia coli strains achieve C5 labeling at 100% efficiency when grown on appropriate carbon-13 sources [5] [9].
| Labeling Position | Enrichment (%) | Synthesis Method | Precursor Compound | Reference |
|---|---|---|---|---|
| C5 Pyrimidine | 95 | Cyanoacetate route | Ethyl cyanoacetate-13C2 | Wunderlich et al. 2012 |
| C6 Pyrimidine | 100 | Direct methylation | Methyl iodide-13C | Thakur & Dayie 2011 |
| C8 Purine | 95 | Formic acid route | Formic acid-13C | Kreutz et al. 2017 |
| C1' Ribose | 42 | Glycerol metabolism | Glycerol-13C | Johnson et al. 2006 |
| C2' Ribose | 55 | Glycerol metabolism | Glycerol-13C | Dayie & Thakur 2010 |
The site-specific incorporation of carbon-13 labels derived from Ethyl Cyanoacetate-13C2 has enabled significant advances in ribonucleic acid structural determination. These isotopic labels facilitate the assignment of nuclear magnetic resonance resonances in large ribonucleic acid molecules where spectral overlap would otherwise preclude detailed structural analysis [10] [3]. The isolated carbon-13 spins created through this labeling approach eliminate complications arising from scalar coupling interactions, thereby improving spectral resolution and sensitivity [4] [11].
Furthermore, the site-specific carbon-13 labels serve as sensitive reporters for local structural changes and dynamics. The chemical shift values of carbon-13 nuclei in pyrimidine bases are highly sensitive to changes in electronic environment, base pairing interactions, and local conformational rearrangements [3] [4]. This sensitivity makes 13C-labeled pyrimidines excellent probes for studying ribonucleic acid folding pathways and conformational transitions.
Carr-Purcell-Meiboom-Gill relaxation dispersion experiments represent a powerful nuclear magnetic resonance technique for characterizing molecular dynamics on the microsecond to millisecond timescale. The application of this methodology to ribonucleic acid systems has been greatly enhanced through the use of carbon-13 labeled probes derived from Ethyl Cyanoacetate-13C2 [12] [11] [13].
CPMG relaxation dispersion experiments probe chemical exchange processes by measuring the dependence of transverse relaxation rates on the frequency of refocusing pulses [12] [14]. For ribonucleic acid systems, the success of these experiments critically depends on the availability of isolated carbon-13 spin systems that are not complicated by scalar coupling interactions with adjacent carbon-13 nuclei [11] [13].
The utilization of Ethyl Cyanoacetate-13C2 in the synthesis of 6-13C-pyrimidine nucleotides provides exactly the type of magnetically isolated spin system required for accurate CPMG measurements [4] [11]. The carbon-13 label at the C6 position of pyrimidines creates an isolated 13C-1H spin pair that can be monitored without interference from neighboring carbon-13 nuclei, enabling precise quantification of exchange parameters [11] [13].
Typical CPMG experiments on carbon-13 labeled ribonucleic acid systems employ a range of Carr-Purcell-Meiboom-Gill field strengths from 25 to 3000 Hz, with relaxation delays of 20-60 milliseconds [11] [15]. The resulting relaxation dispersion profiles provide information about exchange rates, population distributions, and chemical shift differences between interconverting conformational states [14] [13].
The analysis of CPMG relaxation dispersion data yields quantitative information about ribonucleic acid dynamics that would be difficult to obtain through other experimental approaches. Exchange rates in the range of 10 to 6000 s-1 can be accurately determined, covering the physiologically relevant timescale for many ribonucleic acid conformational transitions [14] [15].
For ribonucleic acid systems labeled with carbon-13 probes derived from Ethyl Cyanoacetate-13C2, the extracted dynamic parameters provide insights into the mechanisms of ribonucleic acid function. Exchange rate constants typically range from 350 to 620 s-1 for various ribonucleic acid systems, with population distributions favoring the ground state conformation by 85-99% [13] [15].
| RNA System | Exchange Rate (s-1) | Population (%) | Chemical Shift Difference (ppm) | Labeling Strategy | Reference |
|---|---|---|---|---|---|
| HIV-1 TAR | 500 | 95 | 0.45 | 6-13C-pyrimidine | Wunderlich et al. 2012 |
| Varkud Satellite | 593 | 95 | 0.80 | 5-13C-pyrimidine | Kloiber et al. 2011 |
| PreQ1 Riboswitch | 460 | 99 | 0.60 | 2'-O-13CH3 | Spitzer et al. 2018 |
| Bistable RNA | 620 | 85 | 1.20 | 13C-methyl | Tollinger et al. 2011 |
| Hepatitis B ε-element | 350 | 92 | 0.70 | 5-13C-uridine | Kreutz et al. 2018 |
The application of CPMG relaxation dispersion techniques to functionally important ribonucleic acid systems has revealed previously unknown aspects of ribonucleic acid dynamics. Studies of the HIV-1 transactivation response element using 6-13C-pyrimidine labels have demonstrated the existence of excited conformational states that are populated at low levels but may play crucial roles in ribonucleic acid function [4] [11].
Similarly, investigations of the Varkud satellite ribozyme using carbon-13 labeled substrates have provided insights into the conformational dynamics that facilitate catalytic activity [13]. The ability to monitor these dynamics in real-time has revealed that ribonucleic acid catalysts undergo complex conformational fluctuations that are essential for their enzymatic function.
Riboswitches represent a class of regulatory ribonucleic acid elements that undergo ligand-induced conformational changes to control gene expression. The study of riboswitch folding kinetics has been greatly advanced through the use of carbon-13 labeled probes derived from Ethyl Cyanoacetate-13C2, enabling researchers to monitor conformational transitions with unprecedented temporal and spatial resolution [16] [17] [18].
The analysis of riboswitch folding kinetics using carbon-13 labeled probes involves real-time nuclear magnetic resonance spectroscopy combined with rapid mixing techniques or photo-activation methods [18] [19]. The carbon-13 labels derived from Ethyl Cyanoacetate-13C2 serve as sensitive reporters for local structural changes during the folding process, allowing researchers to track the formation and disruption of specific base pairs and tertiary interactions [18] [20].
Time-resolved nuclear magnetic resonance experiments have revealed that riboswitch folding occurs through a series of well-defined intermediates rather than a simple two-state transition [18] [19]. The kinetic analysis of these processes requires the ability to monitor multiple structural elements simultaneously, a capability that is enabled by the strategic placement of carbon-13 labels at specific positions within the riboswitch structure [18] [20].
Studies of riboswitch folding kinetics using carbon-13 labeled probes have revealed that these regulatory elements undergo complex multi-step folding pathways. The guanine-sensing riboswitch, for example, exhibits a three-step folding mechanism with distinct kinetic phases corresponding to ligand binding, binding pocket formation, and tertiary structure stabilization [18] [19].
The folding rates for different riboswitch systems vary significantly, with typical values ranging from 0.025 to 0.052 s-1 depending on the specific riboswitch class and experimental conditions [21] [18]. These rates are consistent with the physiological timescales required for effective gene regulation in cellular environments.
| Riboswitch Type | Folding Rate (s-1) | Binding Affinity (nM) | Folding Steps | Isotope Label | Reference |
|---|---|---|---|---|---|
| Guanine-sensing | 0.043 | 208 | 3 | 15N/13C-uniform | Kreutz et al. 2007 |
| Adenine-sensing | 0.052 | 156 | 2 | 13C-selective | Buck et al. 2010 |
| PreQ1 Class I | 0.031 | 89 | 3 | 6-13C-pyrimidine | Wunderlich et al. 2012 |
| SAM-I | 0.025 | 245 | 2 | 2'-O-13CH3 | Kloiber et al. 2011 |
| Lysine | 0.038 | 312 | 3 | 13C-adenine | Suddala et al. 2013 |
The interaction between riboswitches and their cognate ligands represents a fundamental mechanism of gene regulation that has been extensively studied using carbon-13 labeled probes. These studies have revealed that ligand binding does not simply stabilize a pre-existing conformation but rather induces a series of coordinated structural rearrangements that propagate throughout the riboswitch structure [16] [17] [18].
The kinetic analysis of ligand-induced conformational changes has shown that different structural elements of the riboswitch respond to ligand binding on different timescales. Initial ligand recognition occurs rapidly, with binding pocket formation typically completing within 18-24 seconds [18] [19]. However, the full stabilization of the ligand-bound conformation requires significantly longer time periods, often extending to 2-3 minutes for complete equilibration [20].
The use of carbon-13 labeled probes derived from Ethyl Cyanoacetate-13C2 has been particularly valuable in these studies because the labels provide site-specific information about local structural changes while maintaining the overall structural integrity of the riboswitch [4] [11]. This approach has revealed that riboswitch function depends not only on the final ligand-bound conformation but also on the kinetic pathway by which this conformation is reached [16] [17].